Cas no 121588-75-8 (Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)-)

121588-75-8 structure
Nome del prodotto:Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)-
Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)-
- (8β)-N-Cyclohexyl-1-isopropyl-6-methylergoline-8-carboxamide
- (8beta)-N-cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide
- Amesergide
- Amesergide [USAN:INN]
- Ergoline-8-carboxamide, N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8beta)-
- Ergoline-8-carboxamide, N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8-beta)-
- LY237733
- N-Cyclohexyl-1-isopropyl-6-methylergoline-8beta-carboxamide
- UNII-EJL329H95R
- LY-237733
- 1-Isopropyl-6-methyl-N-cyclohexylergoline-8β-carboxamide
- AMESERGIDE [MART.]
- LY 237733
- (8beta)-N-Cyclohexyl-1-isopropyl-6-methylergoline-8-carboxamide
- GTPL199
- SCHEMBL121670
- (6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
- AMESERGIDE [WHO-DD]
- DTXSID8052851
- CHEMBL160293
- Q27074433
- AMESERGIDE [USAN]
- Amesergide (USAN/INN)
- KEMOOQHMCGCZKH-JMUQELJHSA-N
- D02893
- ERGOLINE-8-CARBOXAMIDE, N-CYCLOHEXYL-6-METHYL-1-(1-METHYLETHYL)-, (8.BETA.)-
- AMESERGIDE [INN]
- 121588-75-8
- EJL329H95R
-
- Inchi: InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)
- Chiave InChI: KEMOOQHMCGCZKH-UHFFFAOYSA-N
- Sorrisi: C1CCC(NC(C2CN(C)C3C(C4C=CC=C5C=4C(C3)=CN5C(C)C)C2)=O)CC1
Proprietà calcolate
- Massa esatta: 393.27825
- Massa monoisotopica: 393.278
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 601
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 37.3A^2
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 611.6°Cat760mmHg
- Punto di infiammabilità: 323.7°C
- Indice di rifrazione: 1.664
- PSA: 37.27
Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)- Letteratura correlata
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
121588-75-8 (Ergoline-8-carboxamide,N-cyclohexyl-6-methyl-1-(1-methylethyl)-, (8b)-) Prodotti correlati
- 5534-13-4(Betamethasone 17-Propionate)
- 944917-72-0(CRAC inhibitor 44)
- 115600-17-4(2,5-dimethyl pyrimidine-2,5-dicarboxylate)
- 2680693-37-0(2,5-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}thiophene-3-carboxylic acid)
- 147123-71-5(1,1-difluorobutan-2-ol)
- 459-05-2((4-fluorophenyl)thiourea)
- 2418714-14-2(1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine)
- 1228360-37-9(4-(aminomethyl)benzene-1-thiol)
- 2580249-42-7(2-{(benzyloxy)carbonylamino}-6-bromo-4-methoxybenzoic acid)
- 1438383-38-0(3-Pyridazinecarboxylic acid, 6-(1-hydroxyethyl)-, methyl ester)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
